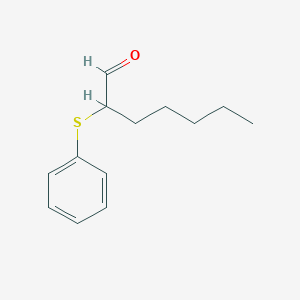
2-(Phenylsulfanyl)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)heptanal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a heptanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with a phenylsulfanyl reagent under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like diethyl ether . The reaction mixture is typically stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as tosyl azide can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid
Reduction: 2-(Phenylsulfanyl)heptanol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)heptanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of fragrances and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)heptanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting the growth of certain fungi through the emission of volatile organic compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanal: A simple aldehyde with a similar heptanal backbone but lacking the phenylsulfanyl group.
2-Propylheptanol: An oxo alcohol with a similar carbon chain length but different functional groups.
Uniqueness
2-(Phenylsulfanyl)heptanal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
35809-27-9 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
2-phenylsulfanylheptanal |
InChI |
InChI=1S/C13H18OS/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
QNHDNVVJXIUCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
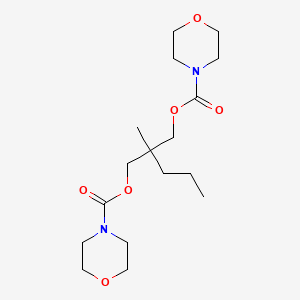
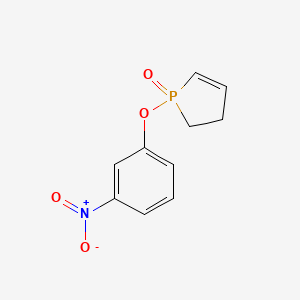
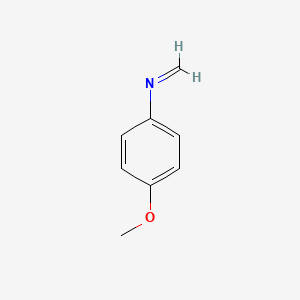
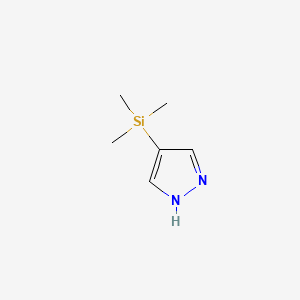

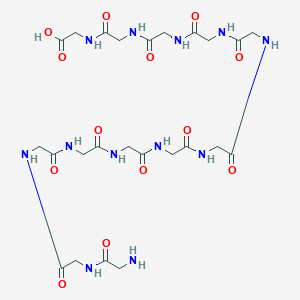
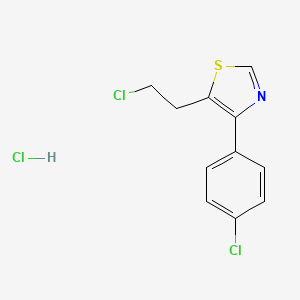
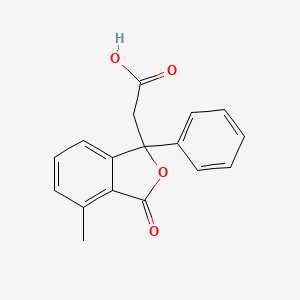

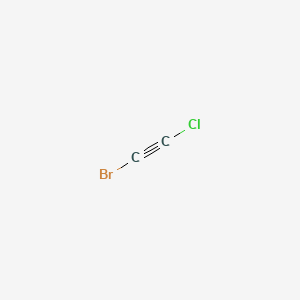

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
